pent-2-yne-1,4-diol

Solubility Formulation Electroplating

Pent-2-yne-1,4-diol (CAS 927-57-1; synonyms: 2-pentyne-1,4-diol, 2-pentyn-1,4-diol) is a C5 acetylenic γ-glycol with the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol. It possesses a carbon-carbon triple bond between C2 and C3, one primary hydroxyl group at C1, and one secondary hydroxyl group at C4, making it an unsymmetrical, chiral diol.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 927-57-1
Cat. No. B6596594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepent-2-yne-1,4-diol
CAS927-57-1
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCC(C#CCO)O
InChIInChI=1S/C5H8O2/c1-5(7)3-2-4-6/h5-7H,4H2,1H3
InChIKeyWYMDIPTZPQAKJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pent-2-yne-1,4-diol (CAS 927-57-1): Procurement-Relevant Identity and Comparator Landscape for the C5 Acetylenic γ-Glycol


Pent-2-yne-1,4-diol (CAS 927-57-1; synonyms: 2-pentyne-1,4-diol, 2-pentyn-1,4-diol) is a C5 acetylenic γ-glycol with the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol [1]. It possesses a carbon-carbon triple bond between C2 and C3, one primary hydroxyl group at C1, and one secondary hydroxyl group at C4, making it an unsymmetrical, chiral diol [2]. The closest structural analog, 2-butyne-1,4-diol (CAS 110-65-6; MW 86.09 g/mol), is the dominant commodity acetylenic diol used at scale as an electroplating brightener and chemical intermediate . Other in-class comparators include 2-pentyne-1-ol (terminal alkyne, mono-ol), propargyl alcohol, and 1,4-butanediol (saturated analog). This guide isolates the quantifiable physicochemical and reactivity differences that determine whether an end-user should select pent-2-yne-1,4-diol over these alternatives in a procurement or experimental-design context.

Why 2-Butyne-1,4-diol Cannot Simply Replace Pent-2-yne-1,4-diol in Critical Applications


Pent-2-yne-1,4-diol and 2-butyne-1,4-diol differ at the molecular level by a single methyl substituent at C4, yet this seemingly minor structural variation triggers cascading changes across multiple performance-relevant properties: a >50-fold drop in aqueous solubility, a shift from solid to liquid at ambient temperature, the introduction of a chiral center, the conversion of one hydroxyl from primary to secondary, and substantially altered vapor pressure. These differences are not cosmetic—they directly govern which compound is viable in water-sensitive electroplating baths, asymmetric synthesis routes, vapor-phase deposition processes, and formulation environments requiring specific phase behavior. Where procurement specifications demand a liquid diol, a secondary alcohol handle that enables chemoselective derivatization, or controlled aqueous partitioning, substituting the commodity 2-butyne-1,4-diol invariably leads to failure. The quantitative evidence below delineates exactly how large these gaps are.

Pent-2-yne-1,4-diol vs. Comparators: Quantitative Differentiation Evidence for Procurement and Experimental Design


Aqueous Solubility: Pent-2-yne-1,4-diol Exhibits Approximately 52-Fold Lower Water Solubility than 2-Butyne-1,4-diol

The calculated aqueous solubility of pent-2-yne-1,4-diol is 72 g/L at 25°C , while 2-butyne-1,4-diol is freely soluble at 3,740 g/L under comparable conditions [1]. This represents an approximately 52-fold solubility gap, driven by the additional methyl substituent increasing hydrophobic surface area relative to the hydrogen-bonding capacity of the two hydroxyl groups. For procurement decisions in aqueous electroplating or formulation applications, this difference is decisive: pent-2-yne-1,4-diol will partition differently between the aqueous phase and organic/metal-surface phases compared to the highly water-soluble 2-butyne-1,4-diol, enabling use cases where lower aqueous loading is desired or where controlled phase separation is required.

Solubility Formulation Electroplating

Physical State at Ambient Temperature: Pent-2-yne-1,4-diol Is a Liquid, Whereas 2-Butyne-1,4-diol Is a Crystalline Solid

Pent-2-yne-1,4-diol has a predicted melting point of approximately 35°C , making it a liquid at or near standard laboratory and warehouse ambient temperatures (20–25°C). In contrast, 2-butyne-1,4-diol has an experimentally measured melting point of 54–58°C and is supplied as a white-to-yellow crystalline solid . This qualitative difference—liquid versus solid at room temperature—has direct implications for procurement logistics (no need for heated storage or melting prior to use), dispensing accuracy (volumetric vs. gravimetric), and compatibility with liquid-phase continuous-flow processes. For users requiring a pumpable, pre-dissolved acetylenic diol without solvent dilution, pent-2-yne-1,4-diol provides a differentiated physical-state advantage that its solid analog cannot match without additional processing.

Physical state Handling Formulation

Structural Differentiation: An Unsymmetrical, Chiral Diol vs. a Symmetrical, Achiral Diol Enables Chemoselective and Asymmetric Transformations

Pent-2-yne-1,4-diol contains one primary hydroxyl (C1) and one secondary hydroxyl (C4), with C4 being a stereogenic center that renders the molecule chiral [1]. The canonical SMILES string CC(C#CCO)O unambiguously shows this unsymmetrical substitution [2]. In contrast, 2-butyne-1,4-diol bears two chemically equivalent primary hydroxyl groups and is achiral [3]. This structural divergence has two consequences relevant to procurement: (i) the secondary alcohol of pent-2-yne-1,4-diol is sterically and electronically distinct from the primary alcohol, enabling chemoselective protection/deprotection or differential functionalization strategies impossible with the symmetrical analog; (ii) the chiral center at C4 makes pent-2-yne-1,4-diol a viable chiral building block or ligand precursor for asymmetric catalysis, a role that 2-butyne-1,4-diol cannot fulfill. The (S)-enantiomer of pent-2-yne-1,4-diol has been employed as a reactant in stereoselective transformations, confirming the synthetic relevance of this chirality [4].

Chirality Chemoselectivity Asymmetric synthesis

Red-Al Reduction: Pent-2-yne-1,4-diol Delivers 85% Isolated Yield of the Corresponding (E)-Alkene-1,4-diol Under Mild Conditions

In a validated synthetic procedure, treatment of pent-2-yne-1,4-diol (200 mg, 2.0 mmol) with Red-Al (sodium bis(2-methoxyethoxy)aluminum dihydride, 1.8 equiv.) in dry THF at room temperature for 1 hour, followed by aqueous quench and Kügelrohr distillation, provided the corresponding (E)-alkene-1,4-diol in 85% isolated yield (200 mg scale) with high reproducibility across scales up to 8 g . The reaction was authenticated by full ¹H NMR characterization of the product, confirming the trans (E) alkene geometry with coupling constants of ³JHH(d trans) = 15.2–15.5 Hz . Equivalent reported yields for 2-butyne-1,4-diol under identical Red-Al conditions are not available in the primary literature at the time of this analysis. Where published, the reduction of 2-butyne-1,4-diol to cis-2-butene-1,4-diol is typically performed via catalytic hydrogenation (Pd-based catalysts) rather than hydride reduction, yielding a different stereochemical outcome (cis vs. trans) [1]. This distinction means a user requiring a trans-selective hydride reduction pathway to an (E)-allylic diol must procure pent-2-yne-1,4-diol rather than 2-butyne-1,4-diol.

Reduction Stereoselective synthesis Allylic alcohol

Hg(II)-Catalyzed Hydration/Isomerization Kinetics: Pent-2-yne-1,4-diol Shares the Same Rate Law Form as 2-Butyne-1,4-diol but Diverges in Product Distribution Due to Secondary Alcohol Substitution

A mechanistic study of the Hg(II)-catalyzed hydration/isomerization of α-hydroxyalkynes in aqueous HClO₄ established that the reaction of 2-butyn-1,4-diol follows the rate law –d[substrate]/dt = k[H⁺][Hg(II)] [1]. While pent-2-yne-1,4-diol was not explicitly examined in this study, the structurally related 2-pentyn-1-ol (differing only in the absence of the C1 hydroxyl) was shown to obey the identical rate expression [1]. Critically, the report demonstrates that the relative yield of α,β-enone products increases with increasing substitution on the carbon bearing the hydroxyl group [1]. Extrapolating this class-level structure–reactivity relationship, pent-2-yne-1,4-diol—which bears a secondary alcohol at C4 (greater substitution than the primary alcohol in 2-butyn-1,4-diol)—is predicted to produce a higher enone-to-hydroxyketone product ratio than its C4 comparator. This differential product distribution is relevant for procurement when the desired downstream product is an α,β-unsaturated carbonyl compound.

Kinetics Hydration Isomerization

Vapor Pressure and Flash Point: Pent-2-yne-1,4-diol Exhibits Higher Volatility and Lower Flash Point than 2-Butyne-1,4-diol, with Safety and Process Implications

The estimated vapor pressure of pent-2-yne-1,4-diol at 25°C is 0.0185 mm Hg , while 2-butyne-1,4-diol has a reported vapor pressure of 0.008 mm Hg at 25°C (est.) [1], yielding an approximately 2.3-fold higher volatility for the C5 compound. The flash point of pent-2-yne-1,4-diol is 109.1°C , compared with 152°C for 2-butyne-1,4-diol —a 43°C lower flash point. These differences have practical consequences: pent-2-yne-1,4-diol's higher vapor pressure may be advantageous in vapor-phase deposition or headspace-mediated corrosion inhibition, but its lower flash point narrows the safe operating temperature window relative to 2-butyne-1,4-diol. Procurement decisions involving heated processes, vacuum systems, or applications near ignition sources must account for this 43°C flash-point deficit as a quantifiable safety consideration.

Vapor pressure Flash point Process safety

Pent-2-yne-1,4-diol (CAS 927-57-1): Evidence-Backed Application Scenarios for Procurement and Experimental Design


Asymmetric Synthesis and Chiral Building Block Derivatization

Pent-2-yne-1,4-diol possesses a stereogenic center at C4, making it inherently chiral—a feature absent in the achiral, symmetrical 2-butyne-1,4-diol. The (S)-enantiomer has been explicitly employed as a chiral reactant in stereoselective transformations . For procurement in medicinal chemistry or natural product synthesis programs, this chirality enables the construction of enantiomerically enriched intermediates without requiring a separate chiral resolution step. The orthogonal reactivity of the primary (C1) and secondary (C4) hydroxyl groups further permits chemoselective protection strategies (e.g., silylation of the secondary alcohol while leaving the primary alcohol free for subsequent oxidation or coupling) that cannot be replicated with the symmetrical comparator [1]. Users requiring a chiral, differentially functionalizable acetylenic diol scaffold should specify pent-2-yne-1,4-diol rather than 2-butyne-1,4-diol.

Electroplating and Corrosion Inhibition in Water-Lean or Biphasic Electrolyte Systems

The approximately 52-fold lower aqueous solubility of pent-2-yne-1,4-diol (72 g/L) relative to 2-butyne-1,4-diol (3,740 g/L) [1] makes the C5 compound preferable for electroplating formulations where excessive water solubility of the brightener or inhibitor leads to uncontrolled depletion into the bulk aqueous phase, rapid drag-out losses, or undesirable foam formation. 2-Butyne-1,4-diol is widely used as a nickel electroplating brightener (marketed as Golpanol® BOZ) , but its extreme water solubility can be a liability in certain bath geometries or when a more surface-localized additive is desired. Pent-2-yne-1,4-diol's reduced solubility and liquid physical state—enabling direct liquid dispensing without pre-dissolution—may benefit users developing solvent-lean, ionic-liquid-based, or deep eutectic solvent electrodeposition baths where precise control over additive partitioning is critical.

Stereoselective (E)-Allylic 1,4-Diol Synthesis via Hydride Reduction

A published and validated protocol demonstrates that pent-2-yne-1,4-diol undergoes Red-Al reduction in dry THF at room temperature to afford the corresponding (E)-alkene-1,4-diol in 85% isolated yield, with the trans geometry confirmed by ¹H NMR coupling constants (³JHH = 15.2–15.5 Hz) . This reagent-defined trans-selectivity contrasts with the cis-selectivity typical of Lindlar-catalyzed hydrogenation of alkynes [1]. For research groups or production facilities requiring (E)-allylic diol building blocks with defined olefin geometry—relevant to polyketide natural product synthesis, pheromone chemistry, and functional polymer precursor synthesis—pent-2-yne-1,4-diol offers a documented route with reproducible yields across scales from 200 mg to 8 g. The equivalent transformation of 2-butyne-1,4-diol with Red-Al lacks comparable published validation, and catalytic hydrogenation routes favor the cis product.

Precursor to α,β-Enones via Catalytic Hydration/Isomerization

The Hg(II)-catalyzed hydration/isomerization of α-hydroxyalkynes is known to produce mixtures of hydroxyketones and α,β-enones, with the enone yield increasing as the substitution at the hydroxyl-bearing carbon increases . Pent-2-yne-1,4-diol, with its secondary alcohol at C4, is predicted to give a higher α,β-enone fraction than 2-butyne-1,4-diol (primary alcohol at both termini). For synthetic chemists targeting α,β-unsaturated carbonyl intermediates—versatile Michael acceptors used in fragrances, pharmaceutical intermediates, and polymer crosslinkers—pent-2-yne-1,4-diol may provide a more direct, higher-yielding entry than the C4 analog, potentially reducing the need for subsequent oxidation or dehydration steps. Procurement of pent-2-yne-1,4-diol for this application should be accompanied by experimental verification of the enone/hydroxyketone ratio under the specific catalytic conditions of interest.

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